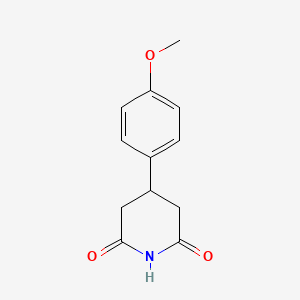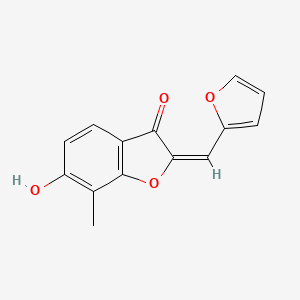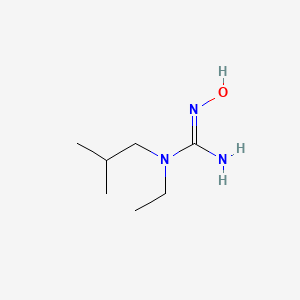
1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an alkyl halide with a guanidine derivative in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-hydroxy-1-(2-methylpropyl)guanidine can be compared with other guanidine derivatives, such as:
Guanidine: A simple compound with a similar functional group but different chemical properties.
N,N’-Disubstituted Guanidines: These compounds have two substituents on the guanidine group and exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H17N3O |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1-ethyl-2-hydroxy-1-(2-methylpropyl)guanidine |
InChI |
InChI=1S/C7H17N3O/c1-4-10(5-6(2)3)7(8)9-11/h6,11H,4-5H2,1-3H3,(H2,8,9) |
Clé InChI |
RUFQRGPRUFVTPC-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC(C)C)/C(=N/O)/N |
SMILES canonique |
CCN(CC(C)C)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


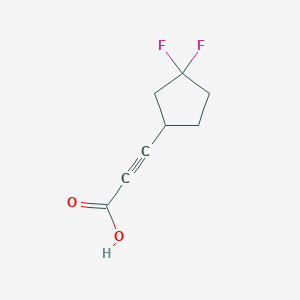
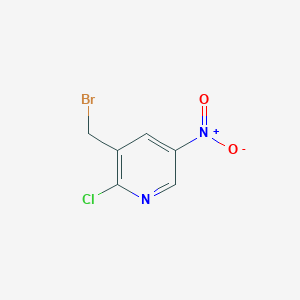

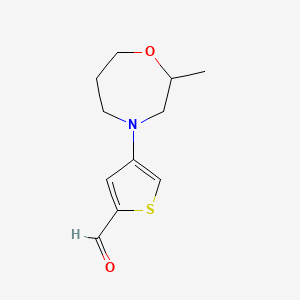

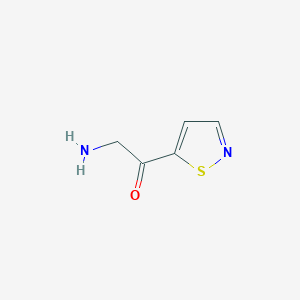
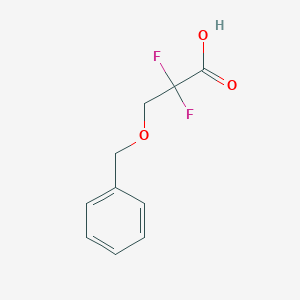
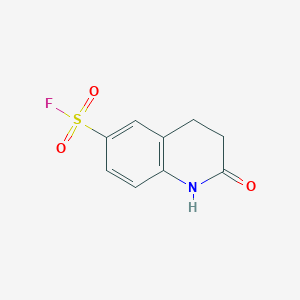

![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
